molecular formula C14H23N3 B1284885 5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine CAS No. 954273-18-8

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine

Cat. No.: B1284885
CAS No.: 954273-18-8
M. Wt: 233.35 g/mol
InChI Key: YUCAARAFKJCVRQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is a pyridine derivative featuring an aminomethyl substituent at position 5 and a cyclohexyl-ethyl amine group at position 2.

Properties

IUPAC Name

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-17(13-6-4-3-5-7-13)14-9-8-12(10-15)11-16-14/h8-9,11,13H,2-7,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCAARAFKJCVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine and ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Key Features
Target Compound C14H23N3 5-(aminomethyl), N-cyclohexyl-N-ethyl High lipophilicity (cyclohexyl) + polar interactions (aminomethyl)
5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine C11H19N3 5-(1-aminoethyl), N,N-diethyl Lower molecular weight; diethyl groups may reduce steric hindrance
N-cyclohexyl-5-methylpyridin-2-amine C12H18N2 5-methyl, N-cyclohexyl Methyl group increases hydrophobicity; simpler amine substitution
5-chloro-N-methylpyridin-2-amine C6H7ClN2 5-chloro, N-methyl Electron-withdrawing Cl reduces reactivity; compact structure

Analysis :

  • The aminomethyl group at position 5 offers hydrogen-bonding sites absent in methyl or chloro derivatives, improving solubility and target affinity.

Ring System Variations

Compound Name Core Ring Substituents Implications
Target Compound Pyridine 5-(aminomethyl) Electron-deficient pyridine ring; moderate reactivity
N-cyclohexyl-5-ethynylpyrimidin-2-amine Pyrimidine 5-ethynyl Pyrimidine’s dual N atoms increase electron deficiency; ethynyl adds rigidity
5-chloro-N-cyclopentylpyrimidin-2-amine Pyrimidine 5-chloro, N-cyclopentyl Chloro substituent enhances stability; cyclopentyl reduces lipophilicity vs. cyclohexyl

Analysis :

  • Pyridine vs. Pyrimidine : Pyrimidine derivatives () exhibit stronger electron-deficient character, favoring nucleophilic substitution reactions. The target compound’s pyridine core may offer milder reactivity, suitable for stable drug formulations.
  • Ethynyl vs. Aminomethyl: The ethynyl group in introduces rigidity and π-bond interactions, whereas the aminomethyl group in the target compound enhances solubility and hydrogen-bond donor capacity.

Analysis :

  • The target compound’s synthesis may face challenges in achieving regioselective substitution due to steric bulk from the cyclohexyl group. Methods from (e.g., palladium catalysis) could be adapted for aryl-amine bond formation.

Analysis :

  • The target compound’s cyclohexyl group may improve blood-brain barrier permeability compared to cyclopentyl () or methyl () derivatives, positioning it as a candidate for neurological drug development.

Biological Activity

5-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine (referred to as "the compound") is a chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and cyclohexyl and ethyl moieties. Its structure can be represented as follows:

C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_2

This molecular configuration suggests potential interactions with various biological targets, which are critical for its pharmacological effects.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that the compound may act as a lead candidate for developing new antidepressants. Its structural features allow it to interact with neurotransmitter systems involved in mood regulation.
  • Analgesic Properties : The compound has also been explored for its potential analgesic effects, indicating its utility in pain management therapies.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may be linked to modulation of neurotransmitter levels or receptor interactions, similar to other compounds in its class.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Various derivatives have been synthesized and tested to elucidate how modifications impact efficacy. For instance:

Compound DerivativeMax Activity (%)EC50 (μM)
Original CompoundTBDTBD
Derivative A8813 ± 1
Derivative B10010 ± 2

These results highlight that specific substitutions can significantly enhance potency and efficacy, suggesting pathways for further development .

Case Studies

  • Antidepressant Activity : A study evaluated the antidepressant-like effects of the compound using behavioral models in rodents. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.
  • Analgesic Efficacy : In a model of acute pain, administration of the compound resulted in notable pain relief compared to control groups, supporting its role as a potential analgesic agent.

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